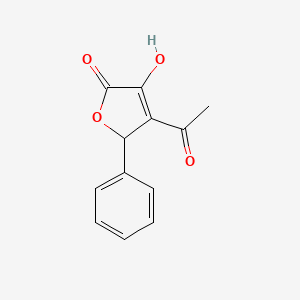
2(5H)-Furanone, 4-acetyl-3-hydroxy-5-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(5H)-Furanone, 4-acetyl-3-hydroxy-5-phenyl- is a heterocyclic organic compound that features a furanone ring with acetyl, hydroxy, and phenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 4-acetyl-3-hydroxy-5-phenyl- typically involves the reaction of tryptamine, aromatic aldehyde, and methyl acetylpyruvate. The mixture is heated briefly and then stirred at room temperature for one day . This method allows for the efficient production of the compound with high yield.
Industrial Production Methods
While specific industrial production methods for 2(5H)-Furanone, 4-acetyl-3-hydroxy-5-phenyl- are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2(5H)-Furanone, 4-acetyl-3-hydroxy-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
Oxidation: The major product is 4-acetyl-3-oxo-5-phenyl-2(5H)-furanone.
Reduction: The major product is 4-(1-hydroxyethyl)-3-hydroxy-5-phenyl-2(5H)-furanone.
Substitution: Products vary depending on the substituent introduced to the phenyl ring.
Scientific Research Applications
2(5H)-Furanone, 4-acetyl-3-hydroxy-5-phenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2(5H)-Furanone, 4-acetyl-3-hydroxy-5-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2(5H)-Furanone, 4-acetyl-3-hydroxy-5-phenyl- can be compared with other similar compounds, such as:
2(5H)-Furanone, 4-acetyl-3-hydroxy-5-methyl-: Similar structure but with a methyl group instead of a phenyl group.
2(5H)-Furanone, 4-acetyl-3-hydroxy-5-ethyl-: Similar structure but with an ethyl group instead of a phenyl group.
The uniqueness of 2(5H)-Furanone, 4-acetyl-3-hydroxy-5-phenyl- lies in its phenyl substituent, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
21053-80-5 |
|---|---|
Molecular Formula |
C12H10O4 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
3-acetyl-4-hydroxy-2-phenyl-2H-furan-5-one |
InChI |
InChI=1S/C12H10O4/c1-7(13)9-10(14)12(15)16-11(9)8-5-3-2-4-6-8/h2-6,11,14H,1H3 |
InChI Key |
NAONGLJFJCQBGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=O)OC1C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


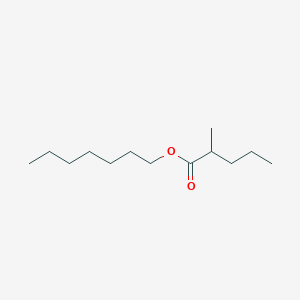
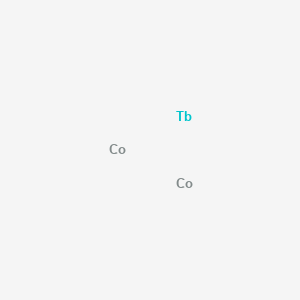

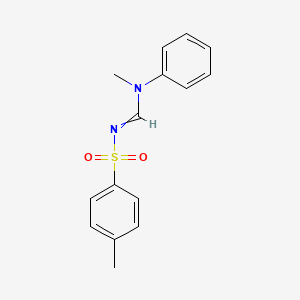
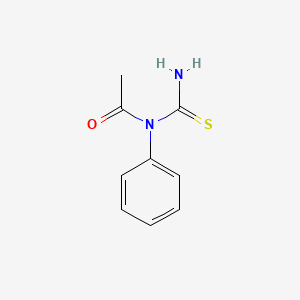

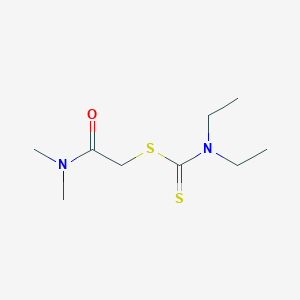
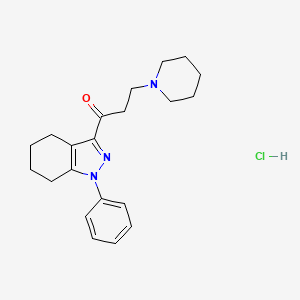
![4,9-Dioxatricyclo[4.4.0.0~2,7~]decane-3,5,8,10-tetrone](/img/structure/B14714196.png)
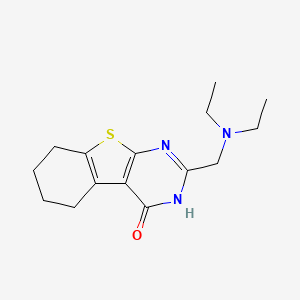
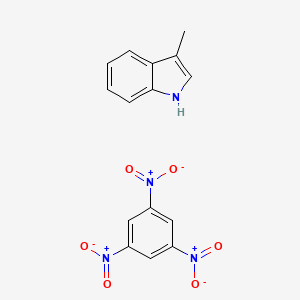
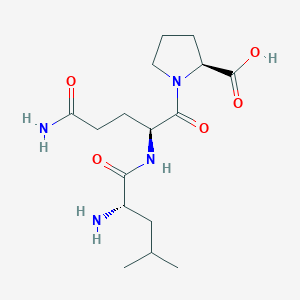
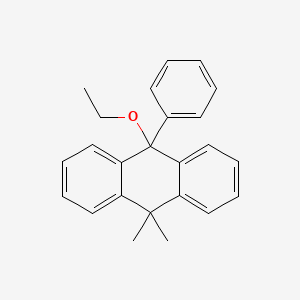
![Methyl(phenyl)bis[(propan-2-yl)oxy]silane](/img/structure/B14714213.png)
